molecular formula C13H17N3O4S B12088665 3-[1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]sulfanylpropanenitrile

3-[1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]sulfanylpropanenitrile

Cat. No.: B12088665
M. Wt: 311.36 g/mol
InChI Key: NNFUOOPYEYBTCR-UHFFFAOYSA-N
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Description

S4-(2-CYANOETHYL)-4-THIOTHYMIDINE is a synthetic nucleoside analog that has garnered interest in various scientific fields due to its unique structural and functional properties. This compound is characterized by the presence of a cyanoethyl group and a thiothymidine moiety, which confer distinct chemical and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S4-(2-CYANOETHYL)-4-THIOTHYMIDINE typically involves the introduction of a cyanoethyl group to a thiothymidine precursor. One common method includes the cyanoethylation of thiothymidine using acrylonitrile under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic addition of the cyanoethyl group .

Industrial Production Methods

Industrial production of S4-(2-CYANOETHYL)-4-THIOTHYMIDINE may involve large-scale cyanoethylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

S4-(2-CYANOETHYL)-4-THIOTHYMIDINE undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The cyanoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Disulfides or sulfoxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

S4-(2-CYANOETHYL)-4-THIOTHYMIDINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of S4-(2-CYANOETHYL)-4-THIOTHYMIDINE involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The cyanoethyl group may enhance the compound’s ability to cross cellular membranes, while the thiothymidine moiety can form stable complexes with enzymes involved in DNA and RNA synthesis, thereby inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyanoindole-2-deoxyribonucleoside
  • 2-Cyanoethylphosphoramidite derivatives

Uniqueness

S4-(2-CYANOETHYL)-4-THIOTHYMIDINE is unique due to its combined cyanoethyl and thiothymidine functionalities, which provide distinct chemical reactivity and biological activity compared to other nucleoside analogs .

This comprehensive overview highlights the significance of S4-(2-CYANOETHYL)-4-THIOTHYMIDINE in various scientific domains, emphasizing its potential for future research and applications

Properties

Molecular Formula

C13H17N3O4S

Molecular Weight

311.36 g/mol

IUPAC Name

3-[1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]sulfanylpropanenitrile

InChI

InChI=1S/C13H17N3O4S/c1-8-6-16(11-5-9(18)10(7-17)20-11)13(19)15-12(8)21-4-2-3-14/h6,9-11,17-18H,2,4-5,7H2,1H3

InChI Key

NNFUOOPYEYBTCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)N=C1SCCC#N)C2CC(C(O2)CO)O

Origin of Product

United States

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